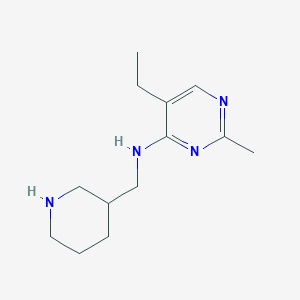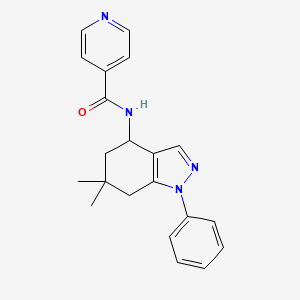![molecular formula C25H23ClN4O2 B3814126 [2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B3814126.png)
[2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Übersicht
Beschreibung
[2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the piperazine moiety, and the attachment of the pyridine group. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Attachment of Pyridine Group: The pyridine moiety can be attached through various coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of [2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Shares structural similarities with the piperazine and pyridine moieties.
Pyridin-2-yl-methanones: Compounds with similar pyridine-based structures and functional groups.
Uniqueness
[2-[(3-Chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of a benzoxazole ring, a piperazine ring, and a pyridine moiety, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler or less complex compounds.
Eigenschaften
IUPAC Name |
[2-[(3-chlorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2/c26-20-5-3-4-18(14-20)15-24-28-22-8-7-19(16-23(22)32-24)25(31)30-12-10-29(11-13-30)17-21-6-1-2-9-27-21/h1-9,14,16H,10-13,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZHERJMHWNFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(O4)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-methoxyphenyl)-2-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3814061.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3814067.png)
![N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B3814071.png)
![1-(cyclobutylcarbonyl)-4-[1-(2-methylphenyl)piperidin-4-yl]-1,4-diazepane](/img/structure/B3814104.png)
![2-(3-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]azetidine](/img/structure/B3814109.png)
![({4-phenyl-5-[1-(1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3814117.png)
![2-[4-[2-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3814120.png)
![3-cyclopropyl-N-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-1H-pyrazole-5-carboxamide](/img/structure/B3814133.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B3814141.png)
![2-methyl-8-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3814145.png)
![5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-N-ethyl-2-pyrimidinamine hydrochloride](/img/structure/B3814149.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-1-isopropylpiperidine-4-carboxamide](/img/structure/B3814154.png)
